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Compound of Interest

Compound Name: beta-Zearalanol

Cat. No.: B1681218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Beta-Zearalanol, also known as Taleranol, is a semi-synthetic, non-steroidal estrogen

belonging to the resorcylic acid lactone group. It is a reduced metabolite of the mycotoxin

zearalenone (ZEA), which is produced by various Fusarium species commonly found

contaminating cereals and animal feed. Due to its structural similarity to endogenous

estrogens, beta-zearalanol exhibits significant estrogenic activity, allowing it to bind to

estrogen receptors and elicit hormonal responses. This property has led to its investigation as

an animal growth promotant, though it has not been commercialized for this purpose. For

researchers, beta-zearalanol serves as a critical analytical standard and a subject of

toxicological and pharmacological studies, particularly in understanding the mechanisms of

endocrine disruption, cytotoxicity, and apoptosis induction in mammalian cells. This guide

provides a comprehensive overview of its chemical structure, physicochemical and spectral

properties, biological activities, and key experimental protocols.

Chemical Identity and Structure
Beta-Zearalanol is classified as a macrolide. Its structure features a 14-membered macrocyclic

lactone ring attached to a resorcinol moiety. The defining structural difference from its parent

compound, β-zearalenol, is the saturation of the C1'-C2' double bond in the macrocycle.
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Identifier Value Citation

CAS Number 42422-68-4 [1]

Molecular Formula C₁₈H₂₆O₅ [1]

Molecular Weight 322.40 g/mol [1]

IUPAC Name

(4S,8S)-8,16,18-trihydroxy-4-

methyl-3-

oxabicyclo[12.4.0]octadeca-

1(14),15,17-trien-2-one

[2]

Synonyms Taleranol, P-1560, β-Zeranol [2][3]

SMILES

C[C@H]1CCC--INVALID-LINK-

-

CCCCCc2cc(O)cc(O)c2C(=O)

O1

[3]

InChI Key
DWTTZBARDOXEAM-

JSGCOSHPSA-N
[3]

Physicochemical Properties
Beta-Zearalanol is typically supplied as a solid powder for research purposes. Its solubility

profile makes it suitable for dissolution in organic solvents for in vitro studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/65434
https://pubchem.ncbi.nlm.nih.gov/compound/65434
https://pubchem.ncbi.nlm.nih.gov/compound/65434
https://en.wikipedia.org/wiki/Taleranol
https://en.wikipedia.org/wiki/Taleranol
https://www.caymanchem.com/product/28299/taleranol
https://www.caymanchem.com/product/28299/taleranol
https://www.caymanchem.com/product/28299/taleranol
https://www.benchchem.com/product/b1681218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation

Appearance White to off-white solid/powder [1]

Melting Point 134-137 °C [1]

Boiling Point (Predicted) 576.0 ± 50.0 °C [1]

Density (Predicted) 1.153 ± 0.06 g/cm³ [1]

pKa (Predicted) 8.08 ± 0.60 [1]

Solubility

Soluble in Methanol (10

mg/mL), Ethanol, DMSO, DMF.

Limited water solubility.

[3][4]

Storage Temperature -20°C [2]

Spectral Properties
Detailed experimental spectra for beta-zearalanol are not widely published. However, based

on its chemical structure, the following spectral characteristics can be predicted. These

properties are fundamental for its identification and structural elucidation.
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Technique Expected Features

¹H NMR

Signals expected for aromatic protons on the

resorcinol ring (approx. 6.0-7.0 ppm), a methine

proton adjacent to the lactone oxygen (approx.

4.0-5.0 ppm), a methine proton of the secondary

alcohol on the macrocycle (approx. 3.5-4.5

ppm), numerous aliphatic methylene (CH₂) and

methine (CH) protons (approx. 1.0-2.5 ppm),

and a methyl (CH₃) group doublet (approx. 1.0-

1.5 ppm). Phenolic hydroxyl protons would

appear as broad singlets.

¹³C NMR

A signal for the ester carbonyl carbon (approx.

170-185 ppm), aromatic carbons (approx. 110-

160 ppm), carbons attached to oxygen

(alcohols, ester linkage) (approx. 60-80 ppm),

and a series of aliphatic carbons (approx. 10-45

ppm).

FT-IR (cm⁻¹)

A strong, broad absorption for O-H stretching

from the alcohol and phenol groups (approx.

3200-3500 cm⁻¹), C-H stretching from aromatic

and aliphatic groups (approx. 2850-3100 cm⁻¹),

a strong absorption from the ester carbonyl

(C=O) stretch (approx. 1690-1760 cm⁻¹), C=C

stretching from the aromatic ring (approx. 1500-

1600 cm⁻¹), and C-O stretching (approx. 1000-

1300 cm⁻¹).

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ would be expected

at m/z 322. Key fragmentation would involve

cleavage of the macrocyclic ring. In GC-MS

analysis after derivatization, a quantitative ion at

m/z 307 has been utilized for its detection.[5]

Biological Activity and Mechanism of Action
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Beta-Zearalanol is primarily known for its estrogenic and cytotoxic effects, which stem from its

ability to mimic endogenous hormones and induce cellular stress.

Estrogenic Activity
As a structural analogue of 17β-estradiol, beta-zearalanol can bind to estrogen receptors

(ERs), functioning as a xenoestrogen. This binding can trigger both genomic and non-genomic

estrogenic signaling pathways, leading to the transcription of estrogen-responsive genes and

rapid cellular effects. Its estrogenic potency is generally considered to be less than that of its

precursor, zearalenone, and its alpha isomer, α-zearalanol.

Cytotoxicity and Apoptosis
Beta-Zearalanol induces apoptosis and oxidative stress in various mammalian cell lines,

particularly in reproductive cells. This cytotoxicity is dose-dependent and has been quantified in

several studies.

Cell Line Assay Endpoint Value Citation

Bovine

Granulosa Cells
Proliferation IC₅₀ (24h) 25 µM [6]

HepG2 (Human

Liver)
Cytotoxicity IC₅₀ (72h) 15.2 µM [6]

The mechanism of apoptosis is believed to involve the induction of reactive oxygen species

(ROS), leading to endoplasmic reticulum (ER) stress. This stress, in turn, can activate

downstream apoptotic pathways, including the caspase cascade.
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Proposed pathway for β-Zearalanol-induced apoptosis.

Metabolic Pathway
Beta-Zearalanol is a product of the metabolic reduction of zearalenone (ZEA). In vivo, ZEA is

first reduced to α- or β-zearalenol (ZOL). The double bond in the macrocycle of β-zearalenol

can then be further reduced to yield β-zearalanol (ZAL). These metabolites can subsequently

be conjugated with glucuronic acid to facilitate their elimination from the body.
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Metabolic pathway leading to β-Zearalanol formation.

Experimental Protocols
Chemical Synthesis: Reduction of β-Zearalenol
A common laboratory method to produce β-zearalanol is through the chemical reduction of its

precursor, β-zearalenol, or directly from zearalenone. A mild reducing agent like sodium

borohydride (NaBH₄) is suitable for reducing the ketone functional group to a hydroxyl group

without affecting the ester linkage. The subsequent reduction of the alkene can be achieved via

catalytic hydrogenation.

Protocol: Sodium Borohydride Reduction

Dissolution: Dissolve zearalenone (1.0 equivalent) in a suitable alcohol solvent, such as

methanol or ethanol, in a round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice-water bath.

Reduction: Add sodium borohydride (NaBH₄) (approx. 2.0 equivalents) portion-wise over 5-

10 minutes, maintaining the temperature at 0 °C. The addition is exothermic.

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Slowly add a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄ and

decompose the borate esters.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three

times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The resulting mixture of α- and β-

zearalenol can be purified by column chromatography.

Hydrogenation: The purified β-zearalenol can then be subjected to catalytic hydrogenation

(e.g., H₂, Pd/C) to reduce the C=C double bond to yield β-zearalanol.

Synthesis Workflow
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Workflow for the chemical synthesis of β-Zearalanol.

E-Screen Assay for Estrogenic Activity
The E-Screen (Estrogen-Screen) assay is a cell proliferation bioassay used to assess the

estrogenic or anti-estrogenic activity of compounds. It utilizes estrogen receptor-positive (ER+)

cell lines, most commonly the human breast cancer cell line MCF-7.

Protocol:
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Cell Culture: Maintain MCF-7 cells in their standard growth medium. Prior to the assay,

switch the cells to a steroid-free medium (e.g., phenol red-free medium with charcoal-

stripped fetal bovine serum) for 3-4 days to deplete endogenous estrogens.

Seeding: Seed the hormone-deprived cells into 96-well plates at a predetermined density

(e.g., 3,000 cells/well) and allow them to attach for 24 hours.

Treatment: Prepare serial dilutions of beta-zearalanol in the steroid-free medium. Replace

the medium in the wells with the medium containing the test compound. Include a positive

control (17β-estradiol), a negative control (vehicle, e.g., DMSO), and a blank (medium only).

Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

Quantification: After incubation, quantify cell proliferation using a suitable method, such as

the sulforhodamine B (SRB) assay, which stains total cellular protein.

Analysis: Calculate the proliferative effect (PE) relative to the negative control and the

relative proliferative effect (RPE) compared to the maximal effect of 17β-estradiol.
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Workflow for the E-Screen estrogenicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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